molecular formula C17H19ClO2Si B13134339 [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

Cat. No.: B13134339
M. Wt: 318.9 g/mol
InChI Key: BMRHAMKIKIUHTD-UHFFFAOYSA-N
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Description

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a chemical compound that features a chlorophenyl group, a dimethylsilyl group, and a phenylmethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the reaction of 4-chlorophenyl-dimethylsilyl chloride with phenylmethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of silyl groups on biological activity and molecular interactions.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate involves its interaction with molecular targets through its functional groups. The chlorophenyl group may participate in aromatic interactions, while the dimethylsilyl group can influence the compound’s reactivity and stability. The acetate moiety may also play a role in the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [4-chlorophenyl]methyl acetate
  • [4-chlorophenyl]-dimethylsilyl chloride
  • [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate

Uniqueness

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is unique due to the presence of both the chlorophenyl and dimethylsilyl groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19ClO2Si

Molecular Weight

318.9 g/mol

IUPAC Name

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

InChI

InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3

InChI Key

BMRHAMKIKIUHTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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